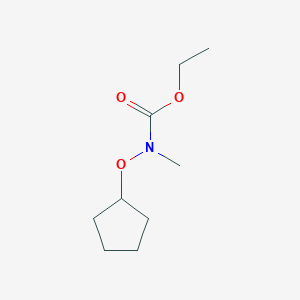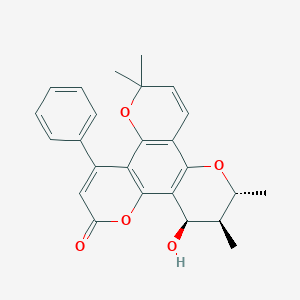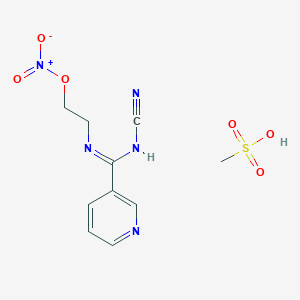![molecular formula C10H14O B136731 Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) CAS No. 156895-18-0](/img/structure/B136731.png)
Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) is a chemical compound that belongs to the class of tricyclic ketones. It has been extensively studied for its potential applications in scientific research. 2.1.03,6]oct-3-yl-(9CI).
Wirkmechanismus
The mechanism of action of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) is not fully understood. However, it is believed to exert its antibacterial activity by inhibiting the bacterial cell wall synthesis. It may also act by inhibiting the activity of key enzymes involved in the inflammatory pathway, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) is its significant antibacterial activity. This makes it a potential candidate for the development of new antibacterial agents. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory conditions. However, one of the limitations of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) is its limited solubility in water, which may pose challenges in its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI). One potential direction is the development of new antibacterial agents based on the structure of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI). Additionally, further studies are needed to elucidate the mechanism of action of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) and its potential applications in the treatment of various inflammatory conditions. Finally, the development of new methods for the synthesis of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) may also be an area of future research.
Conclusion:
Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) is a tricyclic ketone that has been extensively studied for its potential applications in scientific research. Its significant antibacterial activity, anti-inflammatory, and analgesic properties make it a potential candidate for the development of new antibacterial agents and the treatment of various inflammatory conditions. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) involves the reaction of 3-bromocyclohexene with 2-cyclohexen-1-one in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed intramolecular cyclization, resulting in the formation of the tricyclic ketone.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI) has been studied for its potential applications in various scientific research fields. It has been found to exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
CAS-Nummer |
156895-18-0 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(3-tricyclo[3.2.1.03,6]octanyl)ethanone |
InChI |
InChI=1S/C10H14O/c1-6(11)10-4-7-2-8(5-10)9(10)3-7/h7-9H,2-5H2,1H3 |
InChI-Schlüssel |
SSKVYEYXZKUAKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC3CC(C1)C2C3 |
Kanonische SMILES |
CC(=O)C12CC3CC(C1)C2C3 |
Synonyme |
Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



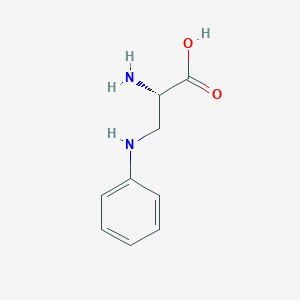

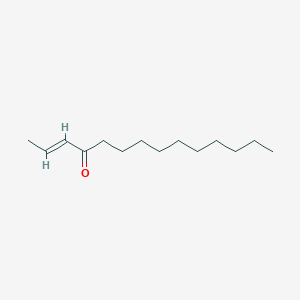
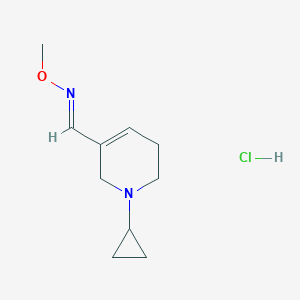
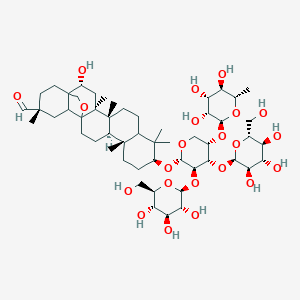
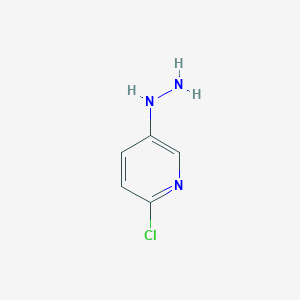
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)


